

# Luseogliflozin and Canagliflozin: A Comparative Analysis of Cardiovascular Outcomes

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Luseogliflozin

Cat. No.: B1675515

[Get Quote](#)

In the landscape of sodium-glucose cotransporter 2 (SGLT2) inhibitors for the management of type 2 diabetes, both **luseogliflozin** and canagliflozin have demonstrated potential beyond glycemic control, extending to cardiovascular benefits. This guide provides a detailed comparison of their performance in cardiovascular outcome studies, supported by experimental data and methodologies for an audience of researchers, scientists, and drug development professionals.

## Executive Summary

Canagliflozin has been extensively studied in large-scale cardiovascular outcome trials (CVOTs), demonstrating a significant reduction in major adverse cardiovascular events (MACE). In contrast, the evidence for **luseogliflozin**'s direct impact on hard cardiovascular endpoints is less robust, with current research focusing on surrogate markers and effects on cardiac function in specific patient populations. This disparity in the level of clinical evidence is a critical factor in comparing the two agents.

## Quantitative Data on Cardiovascular Outcomes

The following tables summarize the key quantitative data from major clinical trials for canagliflozin and available studies for **luseogliflozin**.

Table 1: Canagliflozin Cardiovascular Outcome Data from the CANVAS Program

Outcome	Canagliflozin Group	Placebo Group	Hazard Ratio (95% CI)	p-value
Primary Outcome (MACE: CV death, nonfatal MI, nonfatal stroke)	26.9 per 1000 patient-years	31.5 per 1000 patient-years	0.86 (0.75-0.97)	<0.001 for noninferiority, 0.02 for superiority[1][2]
Hospitalization for Heart Failure	5.5 per 1000 patient-years	8.7 per 1000 patient-years	0.67 (0.52-0.87)	N/A[3][4]
Cardiovascular Death	N/A	N/A	0.87 (0.72-1.06)	N/A
Fatal or Hospitalized Heart Failure	N/A	N/A	0.70 (0.55-0.89)	N/A[3]
CV Death or Hospitalized Heart Failure	16.3 per 1000 patient-years	20.8 per 1000 patient-years	0.78 (0.67-0.91)	N/A[3][5]

Table 2: **Luseogliflozin** Outcome Data from the MUSCAT-HF Trial

Outcome	Luseogliflozin Group	Voglibose Group	Ratio of Change (95% CI)	p-value
Primary Outcome: Change in BNP concentration at 12 weeks	-9.0%	-1.9%	0.93 (0.78-1.10)	0.26[6][7][8]

Note: The MUSCAT-HF trial was a smaller study focused on a surrogate endpoint (BNP levels) in patients with heart failure with preserved ejection fraction (HFpEF) and did not assess MACE

as a primary outcome.

## Experimental Protocols

### Canagliflozin: The CANVAS Program

The Canagliflozin Cardiovascular Assessment Study (CANVAS) Program integrated data from two large, randomized, double-blind, placebo-controlled trials: CANVAS and CANVAS-R.[2][9]

- Population: A total of 10,142 patients with type 2 diabetes and high cardiovascular risk were enrolled.[2][9] This included patients with a history of symptomatic atherosclerotic cardiovascular disease and those without, who were at least 50 years old (men) or 60 years old (women) with at least two risk factors for cardiovascular disease.
- Intervention: Patients were randomly assigned to receive canagliflozin (100 mg or 300 mg daily) or placebo.[1]
- Primary Outcome: The primary endpoint was a composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke (MACE).[9]
- Follow-up: The mean follow-up period was 188.2 weeks.[9]

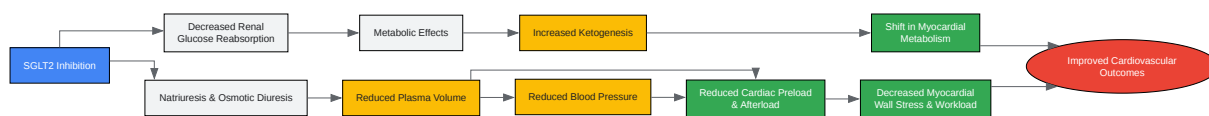
### Luseogliflozin: The MUSCAT-HF Trial

The study on the Effect of **Luseogliflozin** on Heart Failure with Preserved Ejection Fraction in Patients with Diabetes Mellitus (MUSCAT-HF) was a multicenter, prospective, open-label, randomized controlled trial.[6][8]

- Population: The trial enrolled 173 patients with type 2 diabetes and heart failure with preserved ejection fraction (HFpEF).[6][7][8]
- Intervention: Patients were randomized to receive either **luseogliflozin** (2.5 mg once daily) or voglibose (0.2 mg three times daily) for 12 weeks.[6][7][8]
- Primary Outcome: The primary endpoint was the change in the ratio of B-type natriuretic peptide (BNP) concentrations from baseline to 12 weeks of treatment.[6][8]

## Signaling Pathways and Mechanisms of Action

The cardiovascular benefits of SGLT2 inhibitors are believed to stem from a multifactorial mechanism of action.

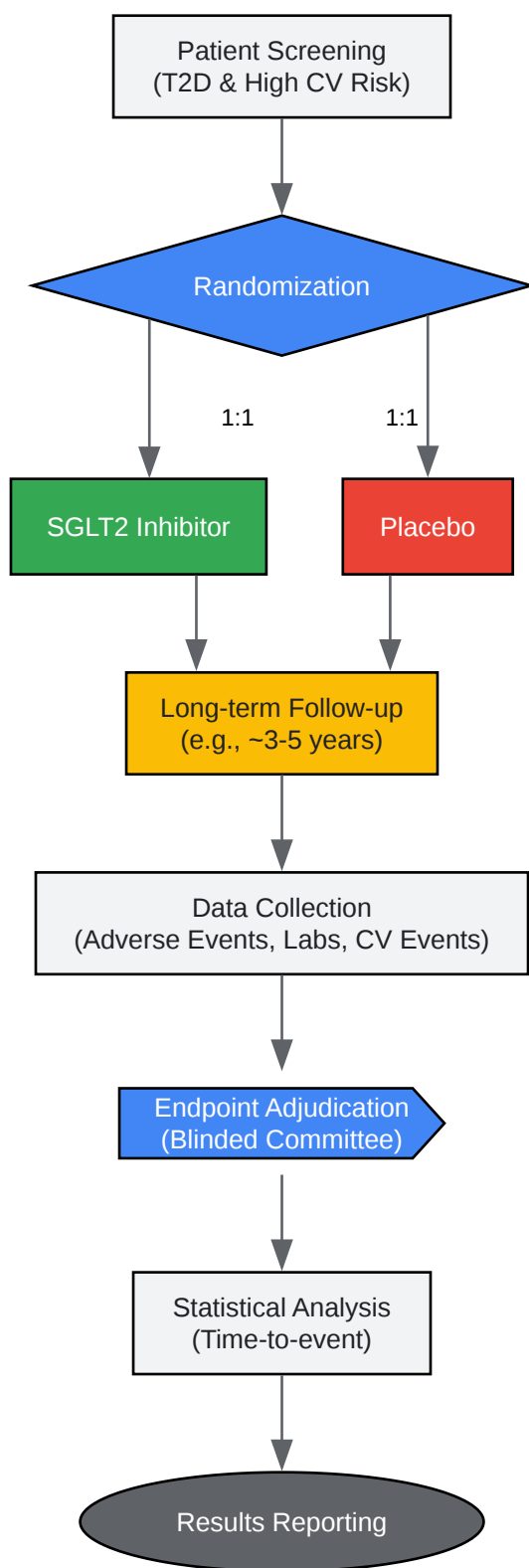


[Click to download full resolution via product page](#)

Caption: Proposed mechanisms of cardiovascular benefits of SGLT2 inhibitors.

## Experimental Workflow for a Cardiovascular Outcome Trial

The following diagram illustrates a typical workflow for a large-scale cardiovascular outcome trial for an SGLT2 inhibitor.

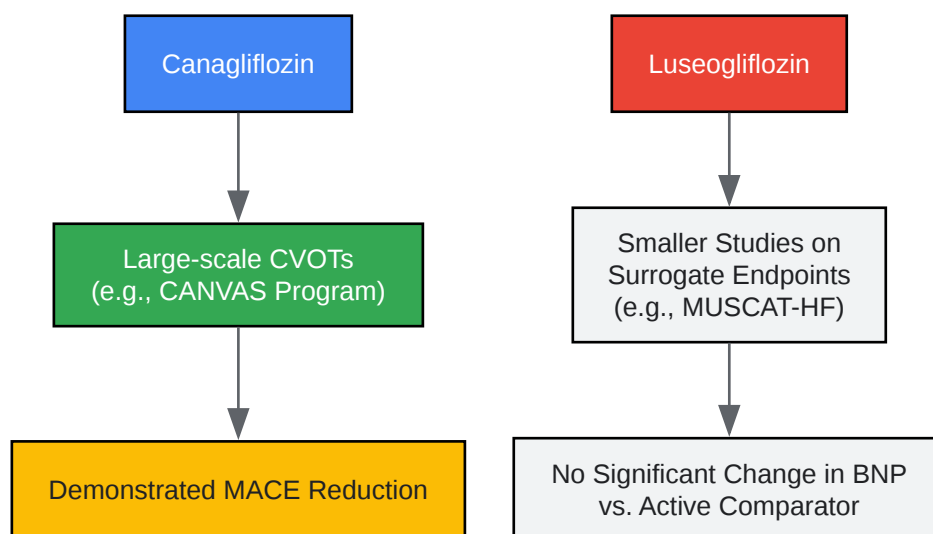


[Click to download full resolution via product page](#)

Caption: A simplified workflow for a typical cardiovascular outcome trial.

## Logical Relationship: Evidence Hierarchy

The comparison between **luseogliflozin** and canagliflozin is impacted by the different levels of clinical evidence available for each.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Canagliflozin Cardiovascular Assessment Study - American College of Cardiology [acc.org]
- 2. Canagliflozin for Primary and Secondary Prevention of Cardiovascular Events: Results From the CANVAS Program (Canagliflozin Cardiovascular Assessment Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Canagliflozin and Heart Failure in Type 2 Diabetes Mellitus: Results From the CANVAS Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CANVAS Program: implications of canagliflozin on reducing cardiovascular risk in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [drugdiscoverytrends.com](https://drugdiscoverytrends.com) [[drugdiscoverytrends.com](https://drugdiscoverytrends.com)]
- 6. [ahajournals.org](https://ahajournals.org) [[ahajournals.org](https://ahajournals.org)]
- 7. Effect of Luseogliflozin on Heart Failure With Preserved Ejection Fraction in Patients With Diabetes Mellitus - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 8. [ahajournals.org](https://ahajournals.org) [[ahajournals.org](https://ahajournals.org)]
- 9. [gpnotebook.com](https://gpnotebook.com) [[gpnotebook.com](https://gpnotebook.com)]
- To cite this document: BenchChem. [Luseogliflozin and Canagliflozin: A Comparative Analysis of Cardiovascular Outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1675515#luseogliflozin-vs-canagliflozin-for-cardiovascular-outcomes>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)